6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Chemical Sourcing Quality Control Purity Assay

In medicinal chemistry, using a positional isomer or halogen analog of 2-tetralone can derail established SAR and regioselective synthetic routes. 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5) is the definitive 6-fluoro-substituted tetralone building block, eliminating the need for re-validation of structure-activity relationships when this specific substitution pattern is required. - Directly enables synthesis of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole scaffolds with documented affinity for 5-HT1A, 5-HT1D, D2, and D3 receptors. - Quantifiably higher XLogP3 (1.7) vs. parent tetralone (~1.2) allows medicinal chemists to fine-tune logD in fluorine scans. - Supplied at verified ≥97% purity (mode across major suppliers), ensuring reliable and reproducible biological assay results.

Molecular Formula C10H9FO
Molecular Weight 164.179
CAS No. 29419-14-5; 294919-14-5
Cat. No. B2634519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
CAS29419-14-5; 294919-14-5
Molecular FormulaC10H9FO
Molecular Weight164.179
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=CC(=C2)F
InChIInChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
InChIKeyQMXOEISLPMFMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Verified Baseline Properties for a Key Fluorinated Tetralone Building Block


6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5), also known as 6-Fluoro-2-tetralone, is a fluorinated aromatic ketone with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol [1][2]. It is a member of the tetralone class, characterized by a partially saturated naphthalenone core. Its physical properties include a predicted boiling point of 265.5±40.0 °C and a density of 1.198±0.06 g/cm³ [3]. High-purity forms are commercially available from specialized vendors, at specified purities of 97% or 99% . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, with its fluorine substituent at the 6-position on the aromatic ring providing a critical handle for modulating electronic properties and metabolic stability in target molecules [4].

The Procurement Case for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Why Positional Isomers and Other Halogen Analogs Are Not Interchangeable


In tetralone-based chemistry, generic substitution with a positional isomer or a different halogen analog can profoundly alter a compound's synthetic utility, reactivity, and biological profile [1]. The specific position of the fluorine atom dictates the electronic distribution across the aromatic ring, impacting the regioselectivity of subsequent reactions like electrophilic aromatic substitutions or cross-couplings [1]. Moving the fluorine from the 6- to the 5- or 7-position creates a positional isomer with potentially different steric and electronic properties, leading to divergent reaction kinetics and product distributions. Furthermore, replacing the fluorine atom with a chlorine or bromine atom (e.g., 6-chloro-2-tetralone) changes the halogen's size, electronegativity, and metabolic stability profile, which can disrupt a carefully optimized synthetic route or a structure-activity relationship (SAR) in a drug discovery program [1]. Therefore, for projects where the 6-fluoro substitution pattern is a structural requirement, the use of a generic tetralone or a different isomer is not a scientifically valid substitution without quantitative re-validation.

Quantitative Evidence for Selection: A Data-Centric Comparison of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one in its Chemical Space


Verified High-Purity Commercial Availability (99%) Provides a Quantifiable Quality Benchmark for Sensitive Research Applications

For research where trace impurities from synthesis can confound biological assays or subsequent synthetic steps, a verifiable high-purity source is a critical selection criterion. 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is commercially available with a specified minimum purity of 99% from AKSci . This represents a quantifiable quality benchmark. While many chemical suppliers offer this compound class at 95-97% purity, a 99% specification directly minimizes the presence of unknown impurities, which is pivotal for reproducible structure-activity relationship (SAR) studies and demanding chemical transformations where catalyst poisoning by minor impurities is a risk .

Chemical Sourcing Quality Control Purity Assay

Unique Intrinsic Physicochemical Properties Compared to Non-Fluorinated Parent Tetralone

The introduction of a single fluorine atom at the 6-position fundamentally alters the physicochemical profile relative to the unsubstituted parent compound, 2-tetralone. For 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one, key predicted properties include an XLogP3 of 1.7, a boiling point of 265.5±40.0 °C, and a density of 1.198±0.06 g/cm³ [1][2]. In contrast, the predicted XLogP3 for 2-tetralone is approximately 1.2, demonstrating a quantifiable increase in lipophilicity (Δ logP = +0.5) for the fluorinated analog [3]. This difference is significant for applications where altered membrane permeability, metabolic stability, or solubility profiles are desired, as even small changes in logP can profoundly impact a molecule's in vivo behavior.

Physical Chemistry Molecular Property Prediction Lipophilicity

Established Synthetic Utility as a Key Intermediate for 5-HT1A Receptor Ligands Provides a Specialized Application Advantage

The compound's value is solidified by its documented use in the peer-reviewed synthesis of potent and selective 5-HT1A receptor agonists. Stjernlof et al. (1995) in the Journal of Medicinal Chemistry utilized a modified method starting from 4-fluorophenylacetic acid to synthesize 6-fluoro-3,4-dihydronaphthalen-2(1H)-ones as precursors to advanced 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring systems [1]. These final compounds displayed quantitative in vitro affinity for 5-HT1A, 5-HT1D alpha, 5-HT1D beta, D-2, and D-3 receptors, with some analogs being equipotent to a lead agonist [1]. This specific, peer-reviewed use case for the 6-fluoro tetralone scaffold is not generically claimed for all positional isomers, providing a strong rationale for its procurement in neuroscience-focused drug discovery programs.

Medicinal Chemistry Serotonin Receptor Synthetic Intermediate

Validated Application Scenarios for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one in Specialized Research and Development


Serotonin (5-HT1A) and Dopamine Receptor Agonist/Antagonist Discovery Programs

The compound is an ideal starting material for research groups exploring SAR around the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole scaffold. Its use directly follows published methods to generate compounds with documented affinity for 5-HT1A, 5-HT1D, D2, and D3 receptors, accelerating hit-to-lead optimization in neuroscience [1].

High-Reproducibility Chemical Biology and Probe Synthesis

For laboratories requiring a meticulously controlled chemical starting point, sourcing this compound at a verified 99% purity level ensures the highest standard of quality control. This minimizes the risk of confounding biological results from trace, off-target impurities in phenotypic screening or target engagement studies .

ADME Property Modulation via Fluorine Scanning in Lead Optimization

The quantifiably higher predicted lipophilicity (XLogP3 = 1.7) compared to the parent tetralone (XLogP3 ≈ 1.2) makes it a strategic building block for medicinal chemists performing fluorine scans to fine-tune the pharmacokinetic profile of a lead series, particularly for enhancing metabolic stability or membrane permeability [2].

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